8-Oxa-2-azaspiro[4.5]decan-6-one
Description
8-Oxa-2-azaspiro[4.5]decan-6-one is a bicyclic spirocyclic compound featuring a six-membered lactam ring fused to a tetrahydrofuran-like oxygen-containing ring via a spiro junction at the 4,5-positions. Its synthesis typically involves catalytic hydrogenation of cyano intermediates under high-pressure H₂ conditions, as demonstrated by Derkach et al., who achieved an 86% yield using Raney nickel in methanol/ammonia . The compound’s structural complexity and heteroatom arrangement (oxygen at position 8, nitrogen at position 2) make it a valuable scaffold in medicinal chemistry, though its biological activity is highly dependent on substituents and ring size .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C8H13NO2/c10-7-5-11-4-2-8(7)1-3-9-6-8/h9H,1-6H2 |
InChI Key |
DTOIMYPZVZWWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCOCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-2-azaspiro[4.5]decan-6-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis from commercially available reagents suggests that scalable production is feasible. The use of common reagents and straightforward reaction conditions makes this compound accessible for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2-azaspiro[4.5]decan-6-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
8-Oxa-2-azaspiro[4.5]decan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.
Biology: The compound is used in the study of biological pathways and as a potential therapeutic agent.
Industry: Its unique structure makes it valuable in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism by which 8-Oxa-2-azaspiro[4.5]decan-6-one exerts its effects involves interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing biological processes . Detailed studies are ongoing to fully elucidate these mechanisms .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- Ring Size : Smaller spirocycles (e.g., azaspiro[3.4]octanes) exhibit potent antibacterial activity, while larger analogs like 8-oxa-2-azaspiro[4.5]decane are inactive, likely due to steric hindrance or reduced membrane permeability .
- Heteroatom Positioning : Substituting oxygen and nitrogen at different positions (e.g., 1-oxa vs. 8-oxa) alters electronic properties and hydrogen-bonding capacity, impacting solubility and target interactions .
Discussion of Key Findings
- Structure-Activity Relationship (SAR) : The inactivity of 8-oxa-2-azaspiro[4.5]decane derivatives underscores the importance of compact spirocyclic frameworks for antibacterial activity. Larger rings may disrupt optimal binding to bacterial targets like DNA gyrase .
- Synthetic Flexibility : The spiro[4.5] scaffold permits diverse functionalization (e.g., halogenation, Boc-protection), as evidenced by commercial availability of analogs like 2-Boc-2-azaspiro[4.5]decane-8-amine .
- Physicochemical Properties : Log P values for related compounds (e.g., 2.70 for 2,7-diazaspiro[4.5]decan-6-one) suggest moderate lipophilicity, which could be optimized for CNS penetration or oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
